molecular formula C8H5FN2O2 B15056543 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid

2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid

Cat. No.: B15056543
M. Wt: 180.14 g/mol
InChI Key: RSYKQUGTIZTQLB-UHFFFAOYSA-N
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Description

2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both cyano and fluoropyridinyl groups in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid typically involves the reaction of 5-fluoropyridine with cyanoacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoropyridinyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-2-(4-fluoropyridin-3-yl)acetic acid
  • 2-Cyano-2-(3-fluoropyridin-4-yl)acetic acid
  • 2-Cyano-2-(2-fluoropyridin-5-yl)acetic acid

Uniqueness

2-Cyano-2-(5-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

2-cyano-2-(5-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13)

InChI Key

RSYKQUGTIZTQLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(C#N)C(=O)O

Origin of Product

United States

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